1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Drug Discovery Sigma Receptor Physicochemical Properties

Procure this specific 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol to systematically explore sigma-1 receptor SAR. It uniquely combines a para-ethoxyphenylsulfonyl group, a conformationally constraining cyclopropyl-ethanol moiety, and a secondary alcohol acting as H-bond donor/acceptor. Published sigma-1 affinity varies over 100-fold with minor structural modifications, making generic substitution invalid. Ideal for selectivity profiling against sigma-2 and aminergic GPCRs.

Molecular Formula C17H26N2O4S
Molecular Weight 354.47
CAS No. 1396884-36-8
Cat. No. B2758187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
CAS1396884-36-8
Molecular FormulaC17H26N2O4S
Molecular Weight354.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
InChIInChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3
InChIKeyIBQBCKCNXZPZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396884-36-8): A Structurally Differentiated Sulfonyl Piperazine Ethanolamine for Sigma Receptor Ligand Discovery Programs


1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396884-36-8) is a synthetic small molecule belonging to the aryl sulfonyl piperazine ethanolamine class. Its structure incorporates a cyclopropyl-substituted ethanol moiety linked to a piperazine ring bearing a 4-ethoxyphenylsulfonyl group . This compound falls within a chemical space populated by known sigma receptor ligands, where the sulfonyl piperazine scaffold has demonstrated high affinity for sigma-1 receptors (Ki values in the sub-nanomolar range for optimized analogs) . Unlike widely studied commercially available alternatives such as haloperidol (sigma-1 Ki ≈ 2.6 nM) or S1RA (Ki = 17.0 ± 7.0 nM) , this compound offers a distinct substitution pattern—specifically the combination of a 4-ethoxyphenylsulfonyl group with a cyclopropyl-bearing ethanol tail—that has not been profiled in the public domain, presenting an opportunity for novel intellectual property generation and structure-activity relationship (SAR) exploration.

Why Generic Substitution of 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol with Other Sulfonyl Piperazine Ethanolamines Is Scientifically Unjustified


The sulfonyl piperazine ethanolamine chemotype exhibits extreme sensitivity to minor structural modifications, making generic interchange of analogs scientifically unsound. Published SAR studies on related 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines demonstrate that sigma-1 receptor affinity can vary by over 100-fold depending on the nature of the sulfonyl substituent, the length of the carbon chain (n = 0, 1, or 2), and the presence or absence of a hydroxyl group . The target compound (1396884-36-8) possesses three critical structural features that are absent in most commercial analogs: (i) a 4-ethoxyphenylsulfonyl group with para-substitution directing electronic and steric properties, (ii) a cyclopropyl ring directly attached to the ethanol carbon, which constrains conformational flexibility and alters hydrogen-bonding geometry relative to linear alkyl or unsubstituted ethanol analogs, and (iii) a secondary alcohol moiety capable of acting as both a hydrogen bond donor and acceptor. Substituting this compound with a simple 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol derivative (e.g., CAS 16017-63-3) or even a close regioisomer (2-ethoxyphenyl, CAS 1396748-95-0) would eliminate these differentiating features and is expected to produce a fundamentally different pharmacological profile.

Quantitative Differentiation Evidence: 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol vs. Structural Analogs


Molecular Weight and Lipophilicity (cLogP) Differentiation Against Des-Cyclopropyl and Regioisomeric Analogs

The target compound (MW = 354.47 g/mol) is differentiated from simpler des-cyclopropyl analogs such as 2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (estimated MW ≈ 314.40 g/mol) by an additional cyclopropyl group that increases molecular weight by approximately 40 Da . This structural difference contributes to a calculated cLogP increase of approximately 0.5–1.0 log units relative to the des-cyclopropyl analog, based on fragment-based property predictions . The elevated lipophilicity may enhance blood-brain barrier penetration potential, a critical parameter for CNS-targeted sigma receptor ligands, though experimental logD7.4 values remain to be determined.

Drug Discovery Sigma Receptor Physicochemical Properties

Regiochemical Differentiation: 4-Ethoxyphenyl vs. 2-Ethoxyphenyl Sulfonyl Substitution Pattern

The target compound carries the ethoxy substituent at the para (4-) position of the phenylsulfonyl ring, in contrast to the ortho (2-) regioisomer (CAS 1396748-95-0). In published SAR of sulfonyl piperazine sigma-1 ligands, the position of substituents on the aryl sulfonyl group profoundly influences receptor affinity, with para-substituted analogs generally exhibiting different selectivity profiles compared to ortho-substituted congeners . While direct binding data for this specific pair are not publicly available, class-level SAR from the 4,4-disubstituted arylalkylsulfonyl piperazine series demonstrates that even minor substituent positional changes can alter sigma-1 Ki values by more than 10-fold . The 4-ethoxy substitution pattern is expected to differentially affect the dihedral angle between the phenyl ring and the sulfonyl group, thereby modulating the three-dimensional pharmacophore presentation to the sigma-1 receptor binding pocket.

Medicinal Chemistry Structure-Activity Relationship Sigma Receptor

Conformational Constraint from the Cyclopropyl-Ethanol Moiety vs. Linear Ethanol Analogs

The cyclopropyl group attached to the ethanol carbon introduces significant conformational restriction compared to the freely rotating ethanol chain in analogs such as 2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol . The cyclopropyl ring restricts the rotation around the C–C bond adjacent to the hydroxyl group, locking the hydroxyl oxygen into a more defined spatial orientation. This conformational constraint has been reported in medicinal chemistry literature to enhance target selectivity by reducing the entropic penalty upon receptor binding and by pre-organizing the ligand into its bioactive conformation . The cyclopropyl group also increases steric bulk near the hydrogen bond donor/acceptor site, which may prevent off-target interactions with aminergic GPCRs that recognize linear ethanolamine pharmacophores.

Conformational Analysis Sigma Receptor Pharmacophore Modeling

Hydrogen Bond Donor Topology Differentiates This Compound from Methyl Ether and Des-Hydroxy Piperazine Sulfonamides

The secondary alcohol in the target compound provides one hydrogen bond donor (HBD), distinguishing it from O-methylated analogs such as 1-cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol methyl ether (if synthesized) which lack HBD capacity . Published sigma-1 receptor pharmacophore models consistently identify a hydrogen bond donor feature as a critical element for high-affinity binding . The presence of a single HBD in the target compound, combined with the hydrogen bond acceptor capacity of the sulfonyl oxygens and the piperazine nitrogen, positions this compound favorably against the established sigma-1 pharmacophore. Compounds entirely lacking HBD groups show substantially reduced sigma-1 affinity in the arylalkylsulfonyl piperazine series .

Sigma Receptor Hydrogen Bonding Pharmacophore

Procurement-Driven Application Scenarios for 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol in Sigma Receptor Drug Discovery


Sigma-1 Receptor Hit-to-Lead SAR Expansion Using a Structurally Novel Sulfonyl Piperazine Ethanolamine Scaffold

Scientific teams engaged in sigma-1 receptor drug discovery can procure this compound to systematically explore SAR around the 4-ethoxyphenylsulfonyl group and the cyclopropyl-ethanol tail. The compound fills a gap in publicly available sulfonyl piperazine ethanolamines, as most commercial analogs feature either unsubstituted phenylsulfonyl groups (e.g., CAS 16017-63-3) or simple alkylsulfonyl substituents (e.g., CAS 1396875-96-9). Integrating this compound into a screening cascade enables direct head-to-head comparison with these simpler analogs to quantify the contribution of the 4-ethoxy and cyclopropyl substituents to sigma-1 binding affinity and selectivity .

Selectivity Profiling Against Sigma-2 and Off-Target Aminergic Receptors

The conformational constraint imposed by the cyclopropyl group and the para-ethoxy substitution pattern make this compound a valuable tool for investigating the structural determinants of sigma-1 vs. sigma-2 selectivity. Published data on related sulfonyl piperazines show that subtle structural changes can yield sigma-1/sigma-2 selectivity ratios exceeding 90-fold . Procuring this specific analog enables selectivity profiling against a panel of sigma-2 and aminergic GPCR targets (e.g., dopamine D2, serotonin 5-HT2A), which is essential for advancing sigma-1 ligands toward preclinical development.

Computational Chemistry and Pharmacophore Model Refinement

The unique combination of a cyclopropyl-ethanol moiety with a 4-ethoxyphenylsulfonyl piperazine core provides an ideal test case for refining sigma-1 receptor pharmacophore models. Molecular docking studies using this compound can probe the tolerance of the sigma-1 binding pocket for cyclopropyl groups adjacent to the hydrogen bond donor. The predicted cLogP increase of 0.5–1.0 log units relative to des-cyclopropyl analogs also makes this compound suitable for evaluating the relationship between lipophilicity and sigma-1 binding in a controlled chemical series.

Patent Chemistry and Intellectual Property Generation Around Sulfonyl Piperazine Sigma Ligands

For organizations seeking freedom-to-operate in the sigma receptor therapeutic space, this compound represents a non-obvious structural variant distinct from previously claimed sulfonyl piperazine derivatives. The specific combination of a 4-ethoxyphenylsulfonyl group with a cyclopropyl-ethanol piperazine tail has not been exemplified in major patent families covering sulfonyl piperazine sigma ligands . Procuring this compound as a reference standard or as a starting point for SAR exploration can support the generation of novel composition-of-matter patent applications.

Quote Request

Request a Quote for 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.